molecular formula C9H11N3O B13072632 2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13072632
M. Wt: 177.20 g/mol
InChI Key: LVULTVVOICCQJP-UHFFFAOYSA-N
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Description

2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of 2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the reaction of aminopyrazoles with alkynes. One green synthetic strategy involves the use of potassium hydrogen sulfate (KHSO4) in aqueous ethanol under ultrasonic conditions. This method has been shown to produce the desired pyrazolo[1,5-a]pyrimidines in good yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole or pyrimidine rings.

Scientific Research Applications

2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-ethyl-7-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H11N3O/c1-3-7-5-8-10-9(13)4-6(2)12(8)11-7/h4-5H,3H2,1-2H3,(H,10,13)

InChI Key

LVULTVVOICCQJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC(=O)NC2=C1)C

Origin of Product

United States

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